Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate
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Overview
Description
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is an organic compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol . This compound is notable for its unique structure, which includes a brominated hydroxybenzyl group attached to an aminobenzoate ester. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Biochemical Pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures are often involved in proteomics research , suggesting it might play a role in protein synthesis or degradation.
Pharmacokinetics
Its molecular weight (33618 ) suggests it might be absorbed in the gastrointestinal tract if orally administered. The presence of a bromine atom might affect its distribution and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the hydroxybenzyl group.
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the aminobenzoate ester group.
Uniqueness
Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to the presence of both the brominated hydroxybenzyl group and the aminobenzoate ester group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZARNCRFCIPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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